![molecular formula C24H30ClN3O3S B2401836 N-(4-メトキシ-7-メチルベンゾ[d]チアゾール-2-イル)-3-メチル-N-(3-モルホリノプロピル)ベンズアミド塩酸塩 CAS No. 1327636-33-8](/img/structure/B2401836.png)

N-(4-メトキシ-7-メチルベンゾ[d]チアゾール-2-イル)-3-メチル-N-(3-モルホリノプロピル)ベンズアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

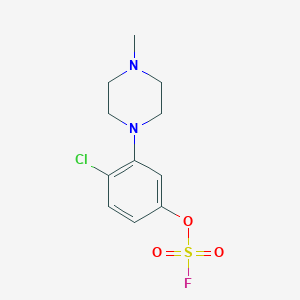

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

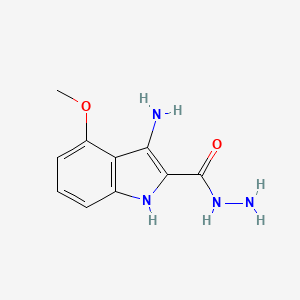

ムスカリン受容体4 (M4) の正の変調剤

この化合物、ML293としても知られている、は新しいクラスのM4正の変調剤として特定されています . ヒトM4受容体で中程度の効力を示し (EC50=1.3 μM)、アゴニスト濃度反応曲線の14.6倍の左へのシフトによって示されるように、優れた効力を示しました . これは、さまざまな神経および精神障害に影響を与える可能性のある、M4受容体の調節におけるその潜在的な使用を示唆しています。

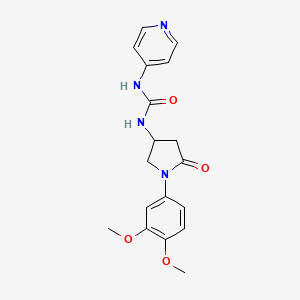

中枢神経系 (CNS) 浸透

ML293は、ラットにおいて、低い静脈内クリアランス (11.6 mL/min/kg) と優れた脳への暴露を伴う、優れた生体内薬物動態特性を示しました . これは、この化合物がCNSへの浸透性が高く、CNS障害の治療のための潜在的な候補であることを示しています。

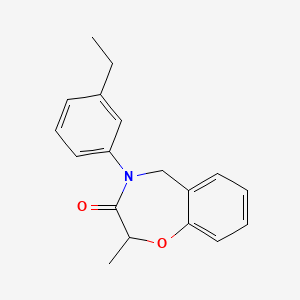

抗炎症活性

この化合物は、潜在的な抗炎症活性を示しました。 研究では、ベンゾチアゾール環の6位にメトキシ基を有し、ピペリジンおよびモルホリン部分で修飾された化合物は、優れたCOX-2選択性指数値を示し、アルブミン変性の有意な阻害を示しました . これは、この化合物の抗炎症特性についてさらに検討できることを示唆しています。

作用機序

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .

Result of Action

The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, muscarinic receptor activation is known to influence heart rate, smooth muscle contraction, and neurotransmission . .

特性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S.ClH/c1-17-6-4-7-19(16-17)23(28)27(11-5-10-26-12-14-30-15-13-26)24-25-21-20(29-3)9-8-18(2)22(21)31-24;/h4,6-9,16H,5,10-15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJKBIJHPSITNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)

![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate](/img/structure/B2401766.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)

![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)

![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)